molecular formula C8H9ClN4 B585077 Hydralazine-15N4 Hydrochloride CAS No. 1346603-02-8

Hydralazine-15N4 Hydrochloride

Cat. No.: B585077
CAS No.: 1346603-02-8
M. Wt: 200.61
InChI Key: ZUXNZUWOTSUBMN-AKMRHMBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydralazine-15N4 Hydrochloride is a labeled compound of hydralazine hydrochloride, where the nitrogen atoms are isotopically labeled with nitrogen-15. Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that acts as a vasodilator primarily in resistance arterioles. It is commonly used in the treatment of hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydralazine hydrochloride typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine, which is then converted to hydralazine hydrochloride by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of hydralazine hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Hydralazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydralazine-15N4 Hydrochloride is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

Comparison with Similar Compounds

    Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

    Amlodipine: A calcium channel blocker used for the treatment of angina and hypertension.

    Minoxidil: Another vasodilator used for severe hypertension

Uniqueness: Hydralazine hydrochloride is unique in its direct vasodilatory action on arterioles, which distinguishes it from other antihypertensive agents that may act on different pathways or have additional effects on veins .

Properties

IUPAC Name

(15N)(15N)phthalazin-1-yl(15N)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i9+1,10+1,11+1,12+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNZUWOTSUBMN-AKMRHMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=[15N][15N]=C2[15NH][15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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